molecular formula C10H17N3S B11794693 2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine

2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine

Cat. No.: B11794693
M. Wt: 211.33 g/mol
InChI Key: ODHVKMGMWUBVOX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine typically involves the reaction of 3,5-dimethylpiperidine with a thiazole derivative. One common method is the reaction of 3,5-dimethylpiperidine with 2-bromo-1-(thiazol-4-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylpiperidin-1-yl)thiazol-4-amine is unique due to the presence of both the piperidine and thiazole rings, which confer distinct chemical and biological properties. The combination of these two rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C10H17N3S/c1-7-3-8(2)5-13(4-7)10-12-9(11)6-14-10/h6-8H,3-5,11H2,1-2H3

InChI Key

ODHVKMGMWUBVOX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=CS2)N)C

Origin of Product

United States

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